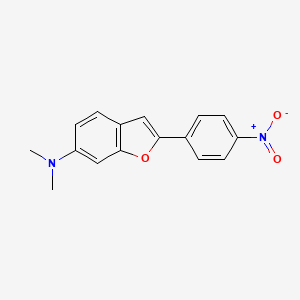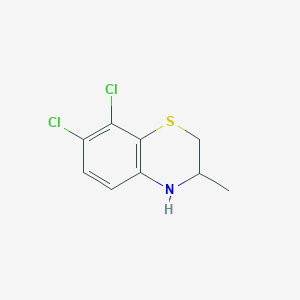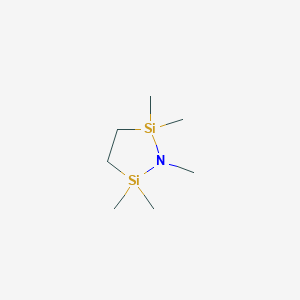![molecular formula C18H20O6Sn B14348100 2,2'-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol CAS No. 95172-21-7](/img/structure/B14348100.png)
2,2'-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol is an organotin compound characterized by the presence of diethylstannane and diphenol groups
Preparation Methods
The synthesis of 2,2’-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol typically involves the reaction of diethylstannane with diphenol derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
2,2’-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol undergoes various chemical reactions, including:
Scientific Research Applications
2,2’-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organotin compounds and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Industry: Used in the production of materials with specific properties, such as coatings and adhesives
Mechanism of Action
The mechanism of action of 2,2’-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol involves its interaction with molecular targets through its phenolic and organotin groups. These interactions can lead to the inhibition of enzymes or the modulation of protein functions, affecting various biological pathways .
Comparison with Similar Compounds
2,2’-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol can be compared with other bisphenol compounds, such as:
Bisphenol A: Commonly used in plastics and resins, but has different structural features and applications.
Bisphenol S: Used as an alternative to Bisphenol A in some applications, with distinct chemical properties.
Bisphenol F: Another alternative to Bisphenol A, with unique properties and uses in industrial applications.
Properties
CAS No. |
95172-21-7 |
|---|---|
Molecular Formula |
C18H20O6Sn |
Molecular Weight |
451.1 g/mol |
IUPAC Name |
[diethyl-(2-hydroxybenzoyl)oxystannyl] 2-hydroxybenzoate |
InChI |
InChI=1S/2C7H6O3.2C2H5.Sn/c2*8-6-4-2-1-3-5(6)7(9)10;2*1-2;/h2*1-4,8H,(H,9,10);2*1H2,2H3;/q;;;;+2/p-2 |
InChI Key |
FEMJMBIGDNDMLQ-UHFFFAOYSA-L |
Canonical SMILES |
CC[Sn](CC)(OC(=O)C1=CC=CC=C1O)OC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)
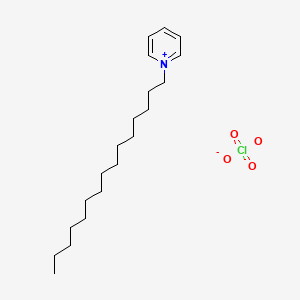

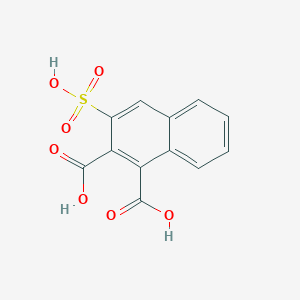
![6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one](/img/structure/B14348035.png)

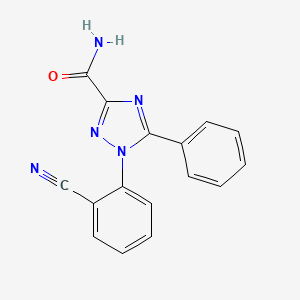
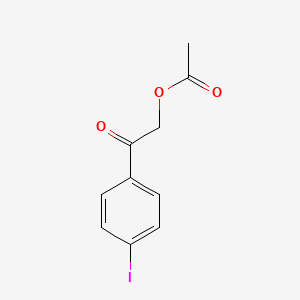
![{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide](/img/structure/B14348054.png)
![N,N-dipropyl-6,7,8,9-tetrahydrobenzo[g][1]benzofuran-8-amine](/img/structure/B14348063.png)
![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]dimethanediimine](/img/structure/B14348064.png)
